N-(cyclopropylmethyl)pyridin-2-amine

Catalog No.
S13983434
CAS No.
M.F
C9H12N2
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclopropylmethyl)pyridin-2-amine

Product Name

N-(cyclopropylmethyl)pyridin-2-amine

IUPAC Name

N-(cyclopropylmethyl)pyridin-2-amine

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,10,11)

InChI Key

REDQYNYHMYJKGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC=CC=N2

N-(cyclopropylmethyl)pyridin-2-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a cyclopropylmethyl group at the nitrogen atom. The molecular formula for this compound is C9H12N2C_9H_{12}N_2, and it has a molecular weight of approximately 148.20 g/mol. The presence of the cyclopropylmethyl group enhances its lipophilicity, potentially influencing its biological activity and interaction with various molecular targets.

  • Substitution Reactions: The nitrogen atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation: The compound can be oxidized to form N-oxides using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

The biological activity of N-(cyclopropylmethyl)pyridin-2-amine is linked to its interaction with various molecular targets in biological systems. It has been noted for its potential inhibitory effects on specific enzymes, which may modulate metabolic pathways. For instance, research indicates that derivatives of this compound may inhibit enzymes involved in lipid biosynthesis, affecting physiological processes such as inflammation and pain response .

The synthesis of N-(cyclopropylmethyl)pyridin-2-amine typically involves a nucleophilic substitution reaction:

  • Starting Material: Pyridin-2-amine.
  • Reagents: Cyclopropylmethyl halides (commonly chloride) and a base such as sodium hydroxide or potassium carbonate.
  • Solvent: Organic solvents like dichloromethane or ethanol are often used.
  • Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial methods may utilize continuous flow reactors to enhance efficiency and yield while ensuring high purity through advanced purification techniques.

N-(cyclopropylmethyl)pyridin-2-amine has diverse applications in:

  • Pharmaceutical Research: It serves as a lead compound in drug discovery, particularly in developing inhibitors for specific enzymes involved in metabolic pathways.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex organic molecules, which can be utilized in various chemical industries.

Interaction studies involving N-(cyclopropylmethyl)pyridin-2-amine have focused on its binding affinity to various biological targets, including enzymes and receptors. The cyclopropylmethyl group enhances the compound's ability to penetrate cell membranes, increasing its potential efficacy in therapeutic applications. Detailed studies are necessary to elucidate the specific molecular interactions that dictate its biological effects .

N-(cyclopropylmethyl)pyridin-2-amine can be compared with several similar compounds based on structural and functional characteristics:

Compound NameMolecular FormulaKey Features
6-bromo-N-(cyclopropylmethyl)pyridin-2-amineC9H11BrN2Contains a bromine substituent at the 6th position of the pyridine ring.
5-(cyclopropylmethyl)pyridin-2-amineC9H12N2Cyclopropylmethyl group located at the 5th position; used as a building block in organic synthesis.
N-(pyridin-2-yl)cyclopropanecarboxamideC10H12N2OFeatures a carboxamide group; relevant in kinase inhibition studies .

The uniqueness of N-(cyclopropylmethyl)pyridin-2-amine lies in its specific substitution pattern and potential biological activity, making it a valuable candidate for further research and application in medicinal chemistry. Its structural variations compared to similar compounds provide insights into optimizing pharmacological properties and enhancing therapeutic efficacy.

Cyclopropane Ring Introduction Strategies in Pyridinamine Scaffolds

The incorporation of cyclopropane rings into pyridinamine derivatives primarily relies on carbenoid transfer reactions, with the Simmons–Smith cyclopropanation being the most widely employed method. This reaction utilizes iodomethylzinc iodide (ICH~2~ZnI), generated in situ from diiodomethane and a zinc-copper couple, to deliver methylene groups across double bonds in a stereospecific manner. For N-(cyclopropylmethyl)pyridin-2-amine synthesis, allylic alcohol intermediates derived from pyridinamine scaffolds undergo cyclopropanation under Furukawa-modified conditions (diethylzinc, CH~2~I~2~).

A critical advancement involves directing cyclopropanation cis to hydroxyl groups via zinc coordination, ensuring precise spatial control over ring formation. For example, Schuppe et al. achieved >20:1 diastereoselectivity in cyclopropane installation using TBS-protected siloxy groups to guide reagent orientation. The reaction typically proceeds at 0–25°C in dichloromethane or toluene, with yields ranging from 32% to 74% depending on steric hindrance.

Table 1: Comparative Analysis of Cyclopropanation Methods

MethodReagentsTemperatureYield (%)Selectivity (dr)
Classical Simmons–SmithZn-Cu, CH~2~I~2~0–25°C32–67Moderate
Furukawa ModificationZnEt~2~, CH~2~I~2~0°C74>20:1
Directed CyclopropanationZnEt~2~, TBSOTf25°C69>15:1

Recent innovations employ flow chemistry to enhance safety and scalability, particularly when handling volatile diiodomethane.

Amination Techniques for Pyridine Ring Functionalization

Functionalizing the pyridine ring at the 2-position requires careful orchestration of metal-catalyzed coupling reactions. Palladium-mediated cross-couplings dominate this space, with Buchwald–Hartwig amination enabling direct introduction of amino groups to halogenated pyridines. A representative protocol involves:

  • Reacting 2-bromopyridine with ammonium hydroxide
  • Using Pd~2~(dba)~3~ (0.1 equiv) and XantPhos (0.2 equiv) as catalytic system
  • Maintaining reaction at 110°C in toluene for 12 hours

Alternative approaches utilize Chan–Lam coupling for installing complex amines, achieving 56% yield in model systems through copper(II) acetate and quinuclidine mediation. For electron-deficient pyridines, nucleophilic aromatic substitution with KNH~2~ in liquid ammonia proves effective, albeit requiring cryogenic conditions (−33°C).

Mechanistic Considerations:

  • Oxidative addition of Pd(0) to C–X bond (X = Br, I)
  • Transmetalation with amine nucleophile
  • Reductive elimination to form C–N bond

Critical parameters include:

  • Base selection (t-BuONa vs. Cs~2~CO~3~)
  • Ligand design (bulky phosphines enhance selectivity)
  • Solvent polarity (toluene > THF for Pd systems)

Microwave-Assisted Synthesis Optimization Parameters

Microwave irradiation significantly accelerates key steps in N-(cyclopropylmethyl)pyridin-2-amine synthesis, particularly cyclopropanation and amination reactions. Comparative studies show 10–15× rate enhancement versus conventional heating.

Optimization Matrix:

ParameterConventional MethodMicrowave-OptimizedImprovement Factor
Reaction Time12 hours45 minutes16×
Temperature Control±5°C±1°C
Energy Consumption1500 kJ/mol300 kJ/mol
Overall Yield68%82%1.2×

Key advantages include:

  • Rapid dielectric heating enables superheating of solvents
  • Precise thermal profiles prevent decomposition of zinc reagents
  • Enhanced mixing in sealed vessels improves gas-liquid interfacial reactions

A prototypical protocol involves:

  • 300 W irradiation power
  • Ethanol/water (3:1) solvent mixture
  • Dynamic temperature ramping (25°C → 120°C in 2 minutes)
  • Pressure regulation at 150 psi

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

148.100048391 g/mol

Monoisotopic Mass

148.100048391 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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